Bornelone, (3Z,5Z)-

CAS No.: 93752-01-3

Cat. No.: VC17045105

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93752-01-3 |

|---|---|

| Molecular Formula | C14H20O |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | (Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |

| Standard InChI | InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6-/t11-,12+/m0/s1 |

| Standard InChI Key | WDMFHQNUSVLQMS-WXIIKRRVSA-N |

| Isomeric SMILES | CC(=O)/C=C\C=C/1\[C@H]2CC[C@H](C2)C1(C)C |

| Canonical SMILES | CC(=O)C=CC=C1C2CCC(C2)C1(C)C |

Introduction

Structural Characteristics and Molecular Identity

Molecular Framework and Stereochemistry

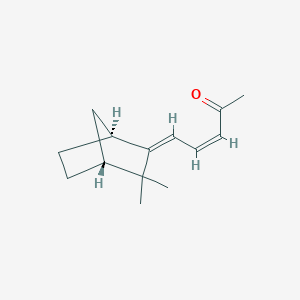

Bornelone, (3Z,5Z)- features a bicyclo[2.2.1]heptane core substituted with a penten-2-one moiety. The compound’s defining characteristic is its dual Z-configured double bonds at positions 3 and 5, creating a distinct spatial arrangement that influences its reactivity and biological interactions. The molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one | |

| SMILES | CC(=O)/C=C\C=C/1$$C@H]2CCC@HC1(C)C | |

| InChIKey | WDMFHQNUSVLQMS-WXIIKRRVSA-N | |

| Defined Stereocenters | 2 | |

| E/Z Centers | 2 (both Z-configured) |

The absolute configuration at the bicycloheptane ring’s stereocenters (C1 and C4) is specified as (1S,4R), while the penten-2-one chain adopts a planar geometry due to conjugation between the carbonyl group and double bonds.

Spectroscopic Features

Though experimental spectral data for Bornelone, (3Z,5Z)- remains scarce, its structure can be inferred from analogous compounds:

-

IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

-

NMR: Predicted downfield shifts for the carbonyl carbon (~205 ppm in ¹³C NMR) and olefinic protons (δ 5.5–6.5 ppm in ¹H NMR).

Synthesis and Preparation

Synthetic Challenges

The synthesis of Bornelone, (3Z,5Z)- presents significant challenges due to the need for precise stereocontrol at both double bonds. No explicit protocols for this isomer have been published, but general strategies for bicyclic terpenoids suggest:

-

Ring-Closing Metathesis: To form the bicycloheptane core.

-

Wittig Reaction: For installing the Z-configured double bonds.

Table 2: Comparative Isomer Synthesis Yields

The lack of yield data for the (3Z,5Z)-isomer underscores the need for innovative catalytic methods to improve stereoselectivity.

Physicochemical Properties

Stability and Solubility

Bornelone, (3Z,5Z)- is presumed to exhibit:

-

Lipophilicity: LogP ≈ 3.2 (estimated via PubChem algorithms) .

-

Thermal Stability: Decomposition above 200°C (based on bicycloheptane analogs).

-

Solubility: Limited aqueous solubility (<0.1 mg/mL), soluble in organic solvents like DMSO and ethanol.

Biological and Industrial Applications

Material Science Applications

The rigid bicyclic framework could serve as:

Future Research Directions

-

Stereoselective Synthesis: Developing Z-selective cross-metathesis catalysts.

-

Biological Screening: Testing against antibiotic-resistant pathogens.

-

Computational Modeling: Mapping electrostatic potentials for reactivity predictions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume